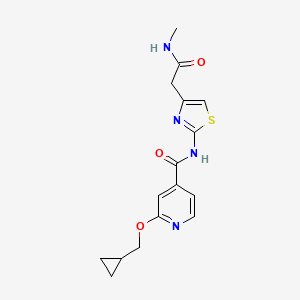

1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones . This compound has been used as a scaffold for the design of SARS-CoV-2 main protease (Mpro) inhibitors .

Synthesis Analysis

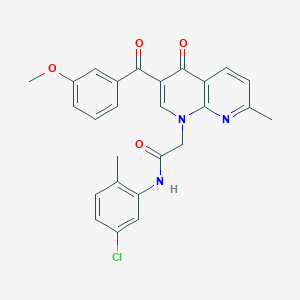

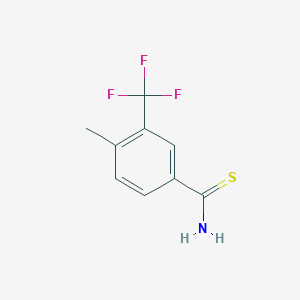

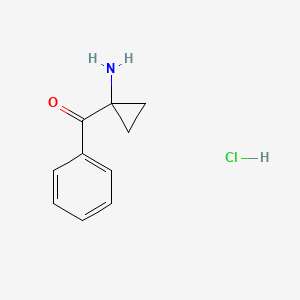

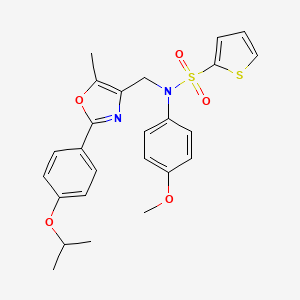

The synthesis of this compound involves the use of computer-aided design, molecular docking, molecular dynamics simulation, and MM/GBSA calculations . In one study, 29 compounds were prepared and tested for activity against Mpro . The best result was achieved with a racemic amide .Molecular Structure Analysis

The molecular structure of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” is complex and can exist in two possible tautomeric forms . The structure of the synthesized compounds was confirmed by 1H, 13C, 19F NMR spectroscopy methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation of 2-(tetrazolylacetyl)cyclohexane-1,3-diones with phenyl- or 4-fluorophenylhydrazines . The reaction leads to a mixture of two isomers, usually favoring one form .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

The hydroxylamine functional group has historically been underrepresented in bioorganic and medicinal chemistry. However, recent developments suggest its broader potential. Researchers have explored the synthesis of di- and trisubstituted hydroxylamines for their use in drug design and development. These compounds can serve as electrophilic nitrogen sources, enabling the creation of functionalized chiral tertiary amines and chiral N-heterocycles. Notably, copper-catalyzed hydroamination procedures and palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations have been employed for this purpose .

Electrochemical Sensing and Detection

Hydroxylamines find applications in electroanalytical methods. Researchers have modified electrode surfaces with nitrogen-doped hollow carbon spheres (N-HCSs) to enhance the detection of hydroxylamine. Techniques such as differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) have been employed for sensitive and rapid analysis .

Biological Studies and Nitric Oxide (NO) Donors

Hydroxylamines are precursors to nitric oxide (NO) donors. NO plays essential roles in biological processes, including vasodilation, neurotransmission, and immune responses. Researchers have explored hydroxylamine-based compounds as potential NO-releasing agents for therapeutic applications.

Direcciones Futuras

The future directions for the research and development of “1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime” could involve further optimization of the compound for increased efficacy against Mpro . Additionally, more extensive safety and toxicity studies would be needed before this compound could be considered for therapeutic use.

Mecanismo De Acción

Target of Action

The primary targets of N-[(4E)-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-ylidene]hydroxylamine, also known as 1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime, are currently under investigation . The compound is being studied for its potential interactions with various biological targets.

Mode of Action

It is known that the compound undergoes a series of chemical transformations . The compound is believed to interact with its targets, leading to changes in cellular processes .

Biochemical Pathways

It is known that the compound can undergo various transformations, suggesting that it may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound has reasonable stability in aqueous buffer, with a half-life exceeding 1 hour .

Result of Action

The compound is being studied for its potential therapeutic effects .

Propiedades

IUPAC Name |

(NE)-N-(1-methyl-6,7-dihydro-5H-indazol-4-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-8-4-2-3-7(10-12)6(8)5-9-11/h5,12H,2-4H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBXMUQUVIMWQT-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NO)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=N1)/C(=N/O)/CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one oxime | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)

![3,7,9-trimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2710842.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)